Product packaging for H-Gly-Phe-NH2 HCl(Cat. No.:CAS No. 56612-71-6)

H-Gly-Phe-NH2 HCl

Cat. No.: B6303741
CAS No.: 56612-71-6
M. Wt: 257.72 g/mol
InChI Key: YKQDDRULWAHCTR-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Dipeptide Amides in Biochemical Inquiry

Dipeptide amides, characterized by a peptide bond and a C-terminal amide group, represent a critical class of molecules in biochemical research. Their structural similarity to segments of larger proteins and naturally occurring peptides makes them invaluable tools for investigating complex biological processes. smolecule.comresearchgate.net The presence of the C-terminal amide is particularly noteworthy as it can prevent further elongation of the peptide chain, making these compounds useful for creating peptides of a defined length. smolecule.com

Due to their low molecular weight and the existence of active transport systems, dipeptides can often penetrate biological barriers. mdpi.com Their relatively simple structures also make them ideal for studying fundamental biological interactions and for development into potential therapeutic agents. researchgate.netmdpi.com Researchers utilize dipeptide amides to explore enzyme kinetics, protein-protein interactions, and the mechanisms of amide bond formation, a cornerstone of protein synthesis. smolecule.comchemimpex.com The study of dipeptide amides has led to the development of novel drugs, such as the dipeptide nootropic drug Noopept, which was designed based on the structure of a non-peptide biologically active compound. mdpi.com

Historical Trajectories and Evolving Research Paradigms for H-Gly-Phe-NH2 HCl

The journey of peptide chemistry began over a century ago with Emil Fischer's pioneering work, which included the first synthesis of a dipeptide, glycylglycine, in 1901. ias.ac.in This laid the groundwork for the synthesis of more complex peptides. The subsequent development of solid-phase peptide synthesis (SPPS) by R. B. Merrifield revolutionized the field, enabling the efficient and systematic construction of peptide chains. nih.gov

Within this historical context, this compound has emerged as a significant subject of study. Early research likely focused on its basic chemical properties and synthesis. Over time, with advancements in analytical techniques and a deeper understanding of biological systems, the research paradigms for this compound have evolved. nih.gov Initially, it would have been synthesized using solution-phase methods. smolecule.com Modern approaches, however, often employ the more efficient solid-phase peptide synthesis.

Contemporary research now leverages this compound in more sophisticated applications. It is used to probe the intricacies of enzyme specificity, acting as a substrate for various peptidases. chemimpex.com Furthermore, its interaction with receptors and other proteins is investigated to gain insights into its potential biological roles. chemimpex.comchemimpex.com The evolution of research on this dipeptide mirrors the broader advancements in peptide science, moving from fundamental synthesis to complex functional studies.

Fundamental Role as a Building Block and Model System in Peptide Science

This compound serves a dual purpose in peptide science: as a fundamental building block and as a versatile model system. smolecule.comchemimpex.com As a building block, it is utilized in the synthesis of larger, more complex peptides and potential drug candidates. chemimpex.com Its well-defined structure allows for precise incorporation into longer peptide sequences, contributing to the development of novel therapeutics. chemimpex.comchemimpex.com

As a model system, the relative simplicity of this compound is its greatest strength. smolecule.com It provides a manageable platform for studying the fundamental aspects of peptide and protein interactions, which are central to numerous biological functions. smolecule.comchemimpex.com The presence of the flexible glycine (B1666218) residue and the hydrophobic phenylalanine residue allows researchers to investigate the interplay of different structural elements within a peptide chain. smolecule.com Specifically, the aromatic ring of phenylalanine offers a target for studying protein-protein interactions that are relevant to various diseases. smolecule.com Gas-phase studies on similar dipeptide analogues, like N-acetyl-phenylalanyl-amide, have been conducted to understand the intrinsic conformational preferences of the peptide backbone, free from solvent effects. mpg.de

The synthesis of this compound itself can be a subject of study, with researchers exploring different enzymatic and chemical methods to optimize yield and purity. For instance, glycyl endopeptidase has been used in solid-to-solid synthesis of the related compound Z-Gly-Phe-NH2. researchgate.net These studies contribute to the broader knowledge of peptide bond formation and help refine synthetic methodologies for more complex peptides. tandfonline.com

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C11H15N3O2 · HCl chemimpex.com
Molecular Weight 257.72 g/mol chemimpex.com
Appearance White Powder chemimpex.com
Purity ≥ 99% (TLC) chemimpex.com
CAS Number 56612-71-6 smolecule.com
Synonyms Glycine-Phenylalanine Amide Hydrochloride, Gly-Phe-NH2 HCl smolecule.com

Table 2: Research Applications of this compound

Application AreaDescriptionSource(s)
Peptide Synthesis Serves as a fundamental building block for the creation of more complex peptides and peptidomimetics. The C-terminal amide prevents further chain elongation. smolecule.comchemimpex.com
Biochemical Research Used as a model compound to study enzyme kinetics, protein-protein interactions, and the mechanisms of amide bond formation. smolecule.comchemimpex.comchemimpex.com
Drug Development Investigated for its potential role in the formulation of novel therapeutics, particularly in targeting specific biological receptors or pathways. chemimpex.comchemimpex.com
Enzyme Substrate Studies Acts as a substrate for various peptidases, allowing researchers to study enzyme specificity and inhibitory interactions. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16ClN3O2 B6303741 H-Gly-Phe-NH2 HCl CAS No. 56612-71-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.ClH/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15);1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQDDRULWAHCTR-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of Glycyl Phenylalaninamide Hydrochloride Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed insights into the molecular structure and dynamics of peptides in solution. By analyzing the magnetic properties of atomic nuclei, NMR can reveal information about the connectivity of atoms, their spatial proximity, and the conformational preferences of the peptide backbone and side chains.

Elucidation of Solution Conformations via ¹H and 2D NMR

Proton (¹H) NMR spectroscopy is instrumental in determining the solution-state conformation of H-Gly-Phe-NH2 HCl. The chemical shifts of the protons are highly sensitive to their local electronic environment, which is influenced by the peptide's conformation. In this compound, the aromatic protons of the phenylalanine side chain typically resonate in the downfield region of the spectrum, generally observed as a complex multiplet between δ 7.18 and 7.36 ppm nih.gov. The α-protons of the glycine (B1666218) and phenylalanine residues, as well as the methylene protons of the glycine, exhibit characteristic chemical shifts that are influenced by the torsion angles of the peptide backbone.

To overcome the signal overlap often present in one-dimensional (1D) ¹H NMR spectra of peptides, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) are employed. A COSY experiment reveals scalar (through-bond) couplings between protons, typically over two to three bonds. This allows for the unambiguous assignment of proton resonances within the same amino acid residue by identifying which protons are coupled to each other. For instance, the α-proton of phenylalanine will show a cross-peak with its β-protons, and the methylene protons of glycine will be correlated.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Phenylalanine Aromatic (5H)7.18 - 7.36Multiplet
Phenylalanine α-H~4.20Triplet
Phenylalanine β-H₂~3.00 - 3.20Multiplet
Glycine α-H₂~3.80Singlet
Amide NH (Phe)VariableSinglet (broad)
Amide NH₂ (C-terminus)VariableTwo Singlets (broad)
Ammonium NH₃⁺ (N-terminus)VariableSinglet (broad)

Note: Predicted values are based on typical chemical shifts for similar dipeptides and are subject to solvent and pH effects.

Mass Spectrometry (MS) Techniques for Structural Characterization

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of peptides and for obtaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) in Peptide Analysis

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like peptides. In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, generating gas-phase ions with minimal fragmentation. For this compound, analysis is typically performed in positive ion mode. The expected primary ion is the protonated molecule, [M+H]⁺, which would have a theoretical m/z of 222.1, corresponding to the free base form of the dipeptide amide nih.gov.

In addition to the protonated molecular ion, it is common to observe adduct ions, where the molecule is associated with other cations present in the sample or solvent. For this compound, sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts can be expected at m/z values of 244.1 and 260.1, respectively nih.gov. The presence and relative intensities of these adducts can provide information about the sample's purity and the experimental conditions.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing valuable sequence and structural information. In a typical MS/MS experiment, the [M+H]⁺ ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. For dipeptides, characteristic fragmentation patterns include the cleavage of the peptide bond, leading to the formation of b- and y-type ions, which can confirm the amino acid sequence.

Integration of HPLC-MS for Purity and Structural Integrity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is a powerful technique for the analysis of peptide samples. HPLC separates the components of a mixture based on their physicochemical properties, such as polarity, and the mass spectrometer provides mass information for each separated component. This combination is ideal for assessing the purity of synthetic peptides like this compound and for identifying any byproducts or degradation products.

In a typical reversed-phase HPLC-MS analysis of this compound, the retention time of the main peak provides a characteristic identifier for the compound under specific chromatographic conditions. The mass spectrum of this peak can then be used to confirm the identity of the dipeptide. This integrated approach is also crucial for monitoring the stability of the peptide under various conditions and for analyzing complex biological samples where the dipeptide may be present.

X-ray Diffraction Crystallography for Solid-State Structural Determination

While NMR provides detailed information about the solution-state conformation of peptides, X-ray diffraction crystallography is the gold standard for determining the precise three-dimensional structure of molecules in the solid state at atomic resolution. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The diffraction pattern is a direct consequence of the regular arrangement of molecules in the crystal lattice. By analyzing the positions and intensities of the diffracted X-ray beams, it is possible to calculate the electron density distribution within the crystal and, from that, to build a detailed model of the molecular structure.

Vibrational Spectroscopy (e.g., IR, IR-LD) in Understanding Molecular Associations and Protonation States

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy and its polarized variant, Infrared Linear Dichroism (IR-LD), serves as a powerful tool for elucidating the structural and electronic properties of peptides like Glycyl-Phenylalaninamide Hydrochloride (this compound). These techniques provide detailed insights into the molecular associations, hydrogen-bonding networks, and the protonation states of functional groups within the molecule.

In the solid state, the vibrational spectrum of this compound is significantly influenced by the protonation of the N-terminal amino group, a consequence of the hydrochloride salt form. This protonation to -NH3+ introduces characteristic vibrational modes and alters the electronic distribution within the peptide backbone, which is reflected in the IR spectrum.

The analysis of the IR spectrum allows for the identification of several key vibrational bands associated with specific functional groups. The positions and intensities of these bands are sensitive to the local molecular environment, including the formation of intermolecular hydrogen bonds which are crucial in defining the crystal lattice structure.

Key Vibrational Regions and Their Interpretation:

N-H Stretching Region (3500-3000 cm⁻¹): This region is dominated by the stretching vibrations of the N-H bonds. In this compound, the protonated N-terminal amino group (-NH3+) gives rise to a broad and complex absorption band. This broadening is a hallmark of strong hydrogen bonding interactions between the -NH3+ group and neighboring chloride ions or amide carbonyl groups of adjacent molecules in the crystal lattice. The presence of multiple peaks within this band can indicate different hydrogen bond strengths and geometries. The amide N-H stretching vibration of the peptide backbone also appears in this region, typically around 3300 cm⁻¹.

C-H Stretching Region (3100-2800 cm⁻¹): This region contains the stretching vibrations of the aromatic C-H bonds of the phenylalanine side chain (typically above 3000 cm⁻¹) and the aliphatic C-H bonds of the glycine and phenylalanine residues (typically below 3000 cm⁻¹).

Amide I and Amide II Bands (1700-1500 cm⁻¹): These are two of the most informative vibrational modes for peptide conformation.

The Amide I band , appearing around 1650 cm⁻¹, is primarily associated with the C=O stretching vibration of the peptide amide group. Its frequency is highly sensitive to hydrogen bonding. A lower wavenumber for the Amide I band generally indicates stronger hydrogen bonding to the carbonyl oxygen.

Other Important Vibrational Modes: Bending vibrations of the -NH3+ group are expected in the 1600-1500 cm⁻¹ region. C-N stretching vibrations and various bending and wagging modes of the methylene and phenyl groups appear in the fingerprint region (below 1500 cm⁻¹), providing further structural information.

Infrared Linear Dichroism (IR-LD) for Structural Elucidation:

IR-LD spectroscopy provides additional structural detail by measuring the differential absorption of linearly polarized infrared light by an oriented sample. This technique is invaluable for determining the orientation of specific functional groups relative to a defined axis in a crystal or a stretched polymer matrix. By analyzing the dichroic ratio of various absorption bands, particularly the Amide I and Amide II bands, the orientation of the peptide backbone can be deduced. This information is critical for understanding the secondary structure and the packing of the peptide molecules in the solid state.

The following table summarizes the expected characteristic IR absorption bands for this compound based on data from related dipeptides and general knowledge of peptide vibrational spectroscopy.

Vibrational ModeApproximate Frequency Range (cm⁻¹)Functional Group InvolvedComments
N-H Stretch (protonated amine)3300 - 2800 (broad)-NH₃⁺Broad due to strong hydrogen bonding with Cl⁻ and adjacent peptide molecules.
N-H Stretch (amide)~3300-CONH-Position is sensitive to hydrogen bonding.
C-H Stretch (aromatic)3100 - 3000Phenyl ring C-HTypically sharp bands.
C-H Stretch (aliphatic)3000 - 2850-CH₂- (Gly), -CH₂- and -CH- (Phe)
Amide I (C=O Stretch)1680 - 1630-CONH-Frequency is a sensitive indicator of hydrogen bonding and secondary structure.
-NH₃⁺ Bending (asymmetric)~1610-NH₃⁺
Amide II (N-H Bend & C-N Stretch)1580 - 1520-CONH-A coupled vibration, also sensitive to conformation and hydrogen bonding.
-NH₃⁺ Bending (symmetric)~1500-NH₃⁺
C-C Stretch (aromatic)~1495, ~1455Phenyl ringCharacteristic bands for the phenyl group.
CH₂ Bending (scissoring)~1450-CH₂-
Amide III (C-N Stretch & N-H Bend)1300 - 1200-CONH-A complex vibrational mode, also provides information on conformation.

Computational and Theoretical Investigations of H Gly Phe Nh2 Hcl and Its Interactions

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are instrumental in elucidating the electronic structure and conformational landscape of peptides at the most fundamental level. These methods provide a detailed picture of the forces that govern molecular shape and stability.

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools used to investigate the properties of molecules. science.gov For peptide systems, these calculations can predict geometries, relative energies, and vibrational frequencies of different conformers. cdnsciencepub.comresearchgate.netresearchgate.net

Studies on related dipeptide models, such as N-acetyl-L-phenylalaninamide (Ac-Phe-NH2) and N-formyl-L-Phe-NH2, have utilized methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various DFT functionals (e.g., B3LYP) with different basis sets (e.g., 6-31G(d,p), 6-311++G**). cdnsciencepub.comnih.govpsu.edu These studies have shown that electron correlation effects are crucial for accurately describing the subtle non-covalent interactions, such as intramolecular hydrogen bonds and side-chain-backbone interactions, that dictate conformational preferences. researchgate.net For phenylalanine-containing peptides, ab initio analyses have successfully established complete sets of stable conformers on the potential energy surface. cdnsciencepub.com

In the context of H-Gly-Phe-NH2, DFT calculations would be employed to optimize the geometry of various possible conformations and to calculate their relative energies. The presence of the charged N-terminal amine (NH3+) and the C-terminal amide (NH2) would be explicitly considered, as these groups can participate in significant electrostatic and hydrogen bonding interactions. The choice of functional and basis set is critical, with dispersion-corrected DFT methods often being necessary to accurately capture the van der Waals interactions involving the phenyl ring of phenylalanine. researchgate.net

Characterization of Stable Conformers and Energy Landscapes

The conformational space of a dipeptide like H-Gly-Phe-NH2 is defined by the rotational angles of the backbone (phi, ψ) and the side chain (chi). Quantum chemical calculations are used to map the potential energy surface (PES) of the molecule, identifying the low-energy minima that correspond to stable conformers. nih.gov

For the related capped dipeptide Ac-Gly-Phe-NH2, computational studies have identified several stable conformations. researchgate.netmpg.de The dominant structures are often characterized by intramolecular hydrogen bonds, which form specific secondary structure motifs like β-turns and γ-turns. mpg.deresearchgate.net A β-turn, for instance, involves a hydrogen bond between the C=O group of the acetyl cap and the N-H group of the C-terminal amide, creating a ten-membered ring. mpg.de In contrast, a 2₇ ribbon structure, which is topologically similar to a β-strand, can also be a stable conformation. mpg.de

The energy landscape of a peptide describes the relative energies of all its possible conformations and the energy barriers between them. aip.orgbiorxiv.orgarxiv.org Visualizing this landscape, often through disconnectivity graphs, reveals the organization of conformers into superbasins and the pathways for interconversion. aip.org For H-Gly-Phe-NH2, the landscape would be influenced by the flexibility of the glycine (B1666218) residue and the steric bulk and potential for π-stacking of the phenylalanine side chain. The relative stability of different conformers is a delicate balance between intramolecular hydrogen bonding, steric hindrance, and favorable side-chain-backbone interactions.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a DFT study on the stable conformers of H-Gly-Phe-NH2, based on findings for similar dipeptides.

ConformerBackbone Angles (Φ, Ψ)Key Intramolecular InteractionsRelative Energy (kcal/mol)
Extended (β-strand like)(~ -150°, ~ +150°)N-H(Phe)...O=C(Gly)0.00
β-turn(~ -80°, ~ 0°)N-H(terminal)...O=C(Gly)1.5 - 3.0
γ-turn(~ +75°, ~ -70°)N-H(Phe)...O=C(terminal)2.0 - 4.0

Note: This table is illustrative and based on typical values found for related dipeptides. Specific values for H-Gly-Phe-NH2 HCl would require dedicated calculations.

Molecular Modeling of Ligand-Target Interactions

Understanding how peptides bind to their biological targets is crucial for elucidating their function. Molecular modeling techniques, such as docking and binding pose prediction, are essential tools for studying these interactions at a molecular level.

Docking and Binding Pose Prediction for Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. vub.beacs.orgacs.org The process involves sampling a large number of possible binding poses and scoring them based on a force field or scoring function that estimates the binding affinity. acs.orgnih.gov

While specific docking studies for this compound are not abundant in the literature, studies on larger peptides containing the Phe-Gly or Gly-Phe motif provide valuable insights. For example, in the context of opioid receptors, analogues of dermorphin (B549996) (H-Dmt-d-Ala-Phe-Gly-NH2) have been studied through docking simulations to rationalize their binding affinities. vub.beacs.orgresearchgate.net These studies reveal that the phenylalanine residue often plays a critical role, inserting its aromatic side chain into a hydrophobic pocket of the receptor. The glycine residue can provide the necessary flexibility for the peptide to adopt the optimal conformation for binding.

A hypothetical docking study of H-Gly-Phe-NH2 into a receptor binding site would likely show the phenyl ring of phenylalanine engaging in hydrophobic and/or π-π stacking interactions with aromatic residues of the receptor. The protonated N-terminus could form salt bridges with acidic residues (e.g., Asp, Glu), and the C-terminal amide could act as a hydrogen bond donor or acceptor. mdpi.com

The table below illustrates potential interactions that could be identified in a docking study of H-Gly-Phe-NH2.

H-Gly-Phe-NH2 MoietyReceptor Residue(s)Type of Interaction
Phenylalanine side chainTyr, Phe, Trp, Leu, ValHydrophobic, π-π stacking
N-terminal NH3+Asp, GluElectrostatic (Salt Bridge), Hydrogen Bond
C-terminal NH2Ser, Thr, Asn, GlnHydrogen Bond
Backbone C=OArg, Lys, HisHydrogen Bond
Backbone N-HAsp, Glu, Backbone C=OHydrogen Bond

Note: This table represents plausible interactions based on the chemical nature of the dipeptide and typical receptor binding pockets.

Insights into Peptide Transporter Recognition Mechanisms

Small peptides like H-Gly-Phe-NH2 are often absorbed in the body via peptide transporters, such as PEPT1 and PEPT2. acs.orgnih.gov These transporters are proton-coupled and facilitate the uptake of di- and tripeptides from the intestine and their reabsorption in the kidneys. Understanding the molecular basis of this recognition is important for drug delivery applications.

Computational modeling can provide insights into how these transporters recognize and bind their substrates. Studies on PEPT1 have shown that the transporter has a relatively broad substrate specificity, but certain features are important for binding. These include the presence of a free N-terminal amino group and a C-terminal carboxylate or amide, as well as the stereochemistry of the amino acid residues.

Molecular modeling of H-Gly-Phe-NH2 binding to a transporter like PEPT1 would involve docking the dipeptide into the transporter's binding site. The model would likely show key interactions between the peptide's termini and charged or polar residues within the transporter's binding cavity. The side chains of the glycine and phenylalanine residues would be accommodated within specific sub-pockets, with the phenyl ring likely occupying a hydrophobic region. nih.gov While some studies suggest that dipeptides with a C-terminal amide are transported, the efficiency can vary. acs.org Computational analyses help to rationalize these differences by examining the specific interactions that stabilize the peptide within the transporter's binding site.

Theoretical Studies of Reaction Mechanisms (e.g., Peptide Bond Hydrolysis)

The stability of the peptide bond is crucial for protein integrity, and understanding its hydrolysis mechanism is a fundamental goal in biochemistry. Theoretical studies, primarily using Density Functional Theory (DFT), have been employed to investigate the energetics and pathways of peptide bond cleavage.

While uncatalyzed hydrolysis of a peptide bond is a thermodynamically favorable process in aqueous solution, it is kinetically extremely slow, with the half-life for a typical dipeptide estimated to be hundreds of years at neutral pH and room temperature. acs.org Computational studies on model systems like diglycine have explored the reaction mechanism, identifying a multi-step process involving zwitterionic and neutral species, where the terminal carboxylate and amine groups play a critical role in proton transfer and condensation/hydrolysis pathways. rsc.org The calculated energy barrier for the rate-determining step in these models is significant, underscoring the kinetic stability of the peptide bond. rsc.org

Investigations into catalyzed hydrolysis provide further mechanistic insights. For instance, studies on the hydrolysis of Gly-X dipeptides (where X can be Phe) catalyzed by metal-substituted polyoxometalates show that the reaction rate is influenced by the steric bulk of the amino acid side chain. researchgate.net The hydrolysis rate was found to decrease as the bulkiness of the side chain increased, a phenomenon attributed to greater conformational strain in the rate-limiting transition state. researchgate.net

Interestingly, a study involving cerium(IV) ions as a potential catalyst found that while oligopeptides are efficiently hydrolyzed, H-Gly-Phe-NH2 is not hydrolyzed to a measurable extent. acs.org This resistance is attributed to the coordination of both the terminal amino group and the C-terminal amide group to the Ce(IV) ion, which prevents the necessary catalytic action at the peptide bond. acs.org Similarly, studies on the enzymatic degradation of a protected version, carbobenzoxy-glycyl-phenylalanine amide, by neutral proteinase from Aspergillus oryzae have shown cleavage at the Gly-Phe bond, highlighting the specificity of enzymatic catalysts. researchgate.netcolab.wsresearchgate.net

Computational methods like DFT are essential for mapping these reaction pathways, as summarized in the table below.

Computational MethodSystem StudiedKey Findings
Density Functional Theory (DFT) Diglycine Condensation/HydrolysisIdentified a six-step 'ping-pong' mechanism involving zwitterionic and neutral species; terminal groups play a key role in proton transfer. rsc.org
DFT Acetamide Hydrolysis on CeO₂ SurfacesShowed formation of a metastable tetrahedral intermediate; provided a model for C-N bond scission on a catalyst surface. acs.org
Quantum-Chemical Study Gly-Gly Hydrolysis by MOF-808Proposed a mechanism where the dipeptide binds to two Zr(IV) centers, activating the amide bond for hydrolysis. science.gov
Experimental (with theoretical implications) H-Gly-Phe-NH2 with Ce(IV)No measurable hydrolysis observed, suggesting strong coordination of terminal groups to the metal ion prevents catalysis. acs.org

Prediction and Characterization of Self-Assembly Properties and Supramolecular Architectures

The self-assembly of peptides into ordered nanostructures is a process of great interest, driven by a subtle balance of non-covalent interactions. H-Gly-Phe-NH2, with its aromatic side chain and hydrogen-bonding capable backbone, is predicted to engage in such processes. Theoretical methods, particularly molecular dynamics (MD) simulations and gas-phase spectroscopic studies combined with quantum chemical calculations, are pivotal in characterizing these phenomena.

The primary driving forces for the self-assembly of peptides like H-Gly-Phe-NH2 are understood to be hydrogen bonding, π-π stacking, electrostatic interactions, and hydrophobic forces. nih.govcore.ac.uk The phenylalanine residue plays a crucial role through aromatic π-π stacking interactions, which are a significant factor in the formation of stable, ordered structures like amyloid fibrils. acs.org

Gas-phase studies on the related, capped dipeptide Ac-Gly-Phe-NH2 have provided fundamental insights into the intrinsic conformational preferences that precede self-assembly. acs.org These studies identified two main competing conformations: a doubly γ-fold structure, which is topologically similar to a β-strand, and a β-turn conformation, which is essential for chain reversal in proteins. acs.org These fundamental structures are the building blocks for larger supramolecular architectures.

Molecular dynamics simulations are a powerful tool for predicting how these individual peptide molecules associate in solution to form larger assemblies. acs.orgresearchgate.net For similar dipeptides like H-Phe-Phe-NH2, MD simulations and experimental work have shown the formation of various nanostructures, including nanotubes and vesicles. rsc.org The final morphology of these assemblies can be tuned by factors such as pH and concentration, which alter the electrostatic and other intermolecular forces at play. rsc.org The positive charge on the N-terminal amine of H-Gly-Phe-NH2 at neutral or acidic pH is expected to significantly influence electrostatic interactions during the assembly process.

The key interactions and resulting structures predicted and characterized by computational methods are summarized below.

Interaction TypeDescriptionPredicted Role in H-Gly-Phe-NH2 Assembly
Hydrogen Bonding Between the amide backbone's C=O and N-H groups.Formation of β-sheet-like structures, which are the fundamental framework of fibrils and nanotubes. core.ac.uk
π-π Stacking Interaction between the aromatic rings of phenylalanine residues.A primary driving force for ordering and stabilizing the assembled structure, leading to fibril formation. acs.org
Hydrophobic Interactions The tendency of the nonpolar phenylalanine side chain to avoid water.Contributes to the initial aggregation of peptide molecules in an aqueous environment. nih.gov
Electrostatic Interactions Repulsion or attraction between charged groups (e.g., the N-terminal -NH3+).Influences the packing and morphology of the final supramolecular architecture; can be modulated by pH. rsc.org

While specific MD simulations detailing the complete self-assembly pathway of this compound into a specific architecture are not broadly available, the principles derived from theoretical studies on highly analogous peptides provide a robust framework for predicting its behavior. These studies confirm that the molecule possesses all the necessary structural motifs to form complex and ordered supramolecular systems.

Biochemical Roles and Mechanistic Studies Involving Glycyl Phenylalaninamide Hydrochloride

Investigation as an Enzyme Substrate and in Enzyme Kinetics

The peptide bond in H-Gly-Phe-NH2 HCl is susceptible to enzymatic cleavage, making the compound a useful substrate for studying the activity and specificity of various proteases and peptidases. smolecule.com

This compound and its constituent parts are recognized by several classes of enzymes. Research has shown that peptidases from mammalian tissues can act on glycyl-l-phenylalaninamide. annualreviews.org The specificity of an enzyme towards this substrate is determined by the enzyme's ability to accommodate the glycine (B1666218) and phenylalanine residues in its binding pockets.

For instance, studies on the metalloendopeptidase thermolysin have utilized substrates where cleavage results in a product with an N-terminal phenylalanine, similar to the Phe-NH2 portion of the target compound. trinity.edu The efficiency of such reactions is often quantified using the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and kcat (turnover number). While specific kinetic data for this compound is not always published in isolation, related studies provide context. For example, the enzyme pitrilysin (MP1) has been shown to cleave various peptides, with efficiency (kcat/Km) depending on substrate length and sequence. Peptides of 11 or fewer residues often exhibit higher kcat values than longer peptides. nih.gov

In the context of enzymatic synthesis, glycyl endopeptidase from papaya has been used to catalyze the formation of Z-Gly-Phe-NH2 from Z-Gly-OH and H-Phe-NH2. The initial rate of this synthesis provides a measure of catalytic activity, as shown in the table below.

Table 1: Initial Rates of Z-Gly-X-NH2 Synthesis by Glycyl Endopeptidase. researchgate.net
Nucleophile (X-NH2)ProductInitial Rate (nmol min⁻¹ mg enzyme⁻¹)
H-Phe-NH2Z-Gly-Phe-NH254
H-Tyr-NH2Z-Gly-Tyr-NH252
H-Leu-NH2Z-Gly-Leu-NH248

This table demonstrates the relative efficiency of glycyl endopeptidase in utilizing different amino acid amides as nucleophiles in peptide synthesis. The data is adapted from a study on solid-to-solid peptide synthesis. researchgate.net

The enzymatic degradation of this compound typically occurs via hydrolysis of the amide bond between the glycine and phenylalanine residues. A study using a phenylalanine auxotroph of Escherichia coli demonstrated that glycyl-l-phenylalaninamide is hydrolyzed to yield glycine and phenylalaninamide. nih.gov This reaction is catalyzed by peptidases that facilitate the nucleophilic attack of a water molecule on the carbonyl carbon of the peptide bond.

Conversely, the enzymatic synthesis (amidation) of peptide bonds is a thermodynamically unfavorable process that requires energy input. nih.gov Nature employs several strategies for this, including ATP-dependent and ATP-independent mechanisms. nih.govresearchgate.net

ATP-Grasp Mechanism : This pathway involves the activation of a carboxylic acid substrate into a high-energy acyl-phosphate intermediate, which is then susceptible to nucleophilic attack by an amine. nih.govrsc.org

Acyl-Enzyme Intermediate Mechanism : Enzymes like lipases and some proteases (e.g., subtilisin, papain) can catalyze amidation through an acyl-enzyme intermediate. researchgate.net The acyl donor first binds to a serine residue in the enzyme's active site, forming a covalent intermediate, which is then attacked by the amine nucleophile (like H-Phe-NH2) to form the new amide bond. researchgate.net

Role in Modulation of Protein Folding and Intermolecular Interactions

While the direct influence of a small dipeptide like this compound on the folding pathways of large, structured proteins is likely minimal, its chemical features are relevant to the study of intermolecular interactions that underpin protein structure and self-assembly. annualreviews.org The process of protein folding is a complex energy landscape, and the presence of small molecules can modulate this process, often through interactions with folding intermediates or by affecting aggregation pathways. rieflab.delon.ac.ukwustl.edu

The key interactions involving this compound would be driven by its structural components:

Aromatic Interactions : The phenylalanine side chain can participate in π-π stacking with other aromatic residues. cdnsciencepub.com Such non-covalent interactions are crucial drivers for the self-assembly of peptides into ordered nanostructures. mdpi.com Studies on the closely related dipeptide amide NH2-Phe-Phe-NH2 have shown it self-assembles into ordered tubular structures, highlighting the importance of aromatic interactions. acs.org

Hydrogen Bonding : The backbone amide group, the N-terminal amine, and the C-terminal amide can all act as hydrogen bond donors and acceptors. mdpi.com These interactions are fundamental to the formation of secondary structures like beta-sheets in larger peptides and proteins. acs.org

Hydrophobic Effects : The phenyl group provides a hydrophobic moiety that can interact with nonpolar regions of other molecules, a key factor in protein folding and membrane interactions. mdpi.comresearchgate.net

Exploration of Molecular Binding Mechanisms with Biological Receptors

The dipeptide structure serves as a pharmacophore or a fragment in the design of ligands for various biological receptors. Its binding properties are investigated through quantitative assays and structure-activity relationship studies.

Quantitative binding assays measure the affinity of a ligand for its receptor, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.gov While this compound itself is not a widely reported high-affinity ligand, the closely related dipeptide H-Phe-Phe-NH2 has been identified as a potent ligand for the substance P 1-7 (SP₁₋₇) binding site, with a Ki of 1.5 nM. acs.org This discovery stemmed from the truncation of endomorphin-2, an endogenous opioid peptide. acs.org

The binding affinities of various analogues provide insight into the molecular recognition of the Phe-NH2 motif. For example, analogues of endomorphin-2, which has the sequence H-Tyr-Pro-Phe-Phe-NH2, have been extensively studied for their binding to opioid receptors. nih.gov Modifications to this core structure, such as replacing Phe with a constrained analogue, can significantly alter binding affinity and selectivity. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery by systematically modifying a molecule's structure and assessing the impact on its biological activity. nih.gov For peptide-based ligands, this involves amino acid substitution, backbone modification, or constraining the conformation. acs.orgnih.gov

An extensive SAR study was performed on H-Phe-Phe-NH2, a close analogue of H-Gly-Phe-NH2, to develop stable mimetics for the SP₁₋₇ binding site. acs.org The findings from this research offer valuable insights into how structural modifications around a core dipeptide amide structure can influence binding affinity.

Table 2: Structure-Activity Relationship (SAR) of H-Phe-Phe-NH2 Analogues at the SP₁₋₇ Binding Site. acs.org
Compound NumberStructure ModificationBinding Affinity (Ki, nM)
1H-Phe-Phe-NH2 (Lead Compound)8.4
4N-methylation at Phe¹ (H-MePhe-Phe-NH2)9.4
5N-methylation at Phe² (H-Phe-MePhe-NH2)189
7aRigidification of Phe¹ (cis-pyrrolidine analogue)50.5
7bRigidification of Phe¹ (trans-pyrrolidine analogue)33.9
8aRigidification of Phe² (cis-pyrrolidine analogue)2.2
8bRigidification of Phe² (trans-pyrrolidine analogue)93

This table summarizes the binding affinities of various modified H-Phe-Phe-NH2 analogues. The data shows that methylation of the second phenylalanine (5) significantly reduces affinity, while rigidification of the C-terminal phenylalanine with a specific stereochemistry (8a) can improve binding affinity more than fourfold compared to the lead compound. acs.org

These SAR studies revealed that both the C-terminal primary amide and the spatial orientation of the two aromatic side chains are critical for high-affinity binding. acs.orgnih.gov Rigidification of the C-terminal phenylalanine (compound 8a) led to an improved binding affinity, suggesting that a specific, constrained conformation is preferred for interaction with the receptor pocket. acs.org

Characterization of Cellular Uptake and Transport Pathways in Research Models

The cellular uptake and transport of small peptides like Glycyl-Phenylalaninamide Hydrochloride (this compound) are critical determinants of their biological activity. Research into the transport mechanisms of di- and tripeptides has identified specific carrier-mediated systems that facilitate their entry into cells, bypassing the need for extracellular hydrolysis into individual amino acids.

Studies on short peptides have revealed that their transport across cellular membranes can be mediated by proton-coupled oligopeptide transporters (POTs), also known as the SLC15 family. mdpi.comresearchgate.net This family includes transporters like PEPT1 and PEPT2, which are expressed in various tissues, including the intestine, kidneys, and brain. mdpi.comresearchgate.net These transporters function by co-transporting protons and di- or tripeptides into the cell, a process driven by the electrochemical proton gradient across the membrane. mdpi.com The substrate specificity of these transporters is broad, accommodating a wide range of di- and tripeptides, including those with charged side chains. mdpi.com

In the context of neuronal cells, the transport of opioid peptides, which can be short-chain peptides, has been shown to be stimulated by certain dipeptides. For instance, the endogenous dipeptide L-kyotorphin (L-Tyr-L-Arg) stimulates a Na+/Cl--coupled transport system for opioid peptides in SK-N-SH human neuronal cells. nih.gov This suggests that dipeptides can allosterically modulate the activity of other transport systems. nih.gov

While direct experimental data on the cellular uptake of this compound is not extensively documented in publicly available research, studies on structurally similar dipeptides provide insights. For instance, the cationic dipeptide H-Phe-Phe-NH2·HCl, which shares the C-terminal phenylalaninamide structure, has been synthesized and studied for its self-assembly properties. aksaray.edu.tr The transport of dipeptides is influenced by their physicochemical properties, such as charge and hydrophobicity. The presence of the phenylalanine residue in H-Gly-Phe-NH2 lends it a degree of hydrophobicity which can influence its interaction with the cell membrane and transport proteins. frontiersin.org

It is important to note that the efficiency of peptide uptake can vary significantly depending on the cell type and the specific transporters expressed. nih.gov The general mechanisms of cellular uptake for peptides can be broadly categorized into endocytosis and direct penetration, with carrier-mediated transport being a key pathway for smaller peptides. nih.gov

Table 1: Key Transporter Families for Di- and Tripeptides

Transporter FamilyNameDriving ForceTypical Substrates
Solute Carrier Family 15 (SLC15)PEPT1, PEPT2Proton GradientBroad range of di- and tripeptides
L-type Amino Acid Transporters (LATs)LAT1, LAT2Amino Acid ExchangeLarge neutral amino acids, some di- and tripeptides

This table provides a summary of major transporter families involved in the cellular uptake of short peptides.

Investigation of Self-Assembly Processes and Hydrogel Formation in Biomimetic Systems

The self-assembly of short peptides into ordered nanostructures and hydrogels is a field of significant interest for biomaterials science. Dipeptides, particularly those containing aromatic residues like phenylalanine, are known to be excellent building blocks for self-assembly due to a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. frontiersin.orgacs.org

The self-assembly of dipeptides often leads to the formation of fibrillar networks that can entrap large amounts of water, resulting in the formation of a hydrogel. acs.orgresearchgate.net The properties of these hydrogels, such as their mechanical strength and stability, are influenced by factors like pH, temperature, and the specific amino acid sequence. drexel.edumdpi.com

While specific studies on the self-assembly of this compound are not widely reported, research on similar dipeptides provides a strong basis for understanding its potential behavior. The presence of the phenylalanine residue is a key driver for self-assembly due to the aromatic π-π stacking interactions between the phenyl rings. d-nb.info The amide group at the C-terminus can also participate in hydrogen bonding, further stabilizing the self-assembled structures. researchgate.net

Modifications to the dipeptide structure, such as the use of protecting groups like fluorenylmethyloxycarbonyl (Fmoc), have been shown to significantly enhance the propensity for hydrogelation. acs.orgresearchgate.net For example, Fmoc-Phe-Phe is a well-studied hydrogelator that forms stable hydrogels under physiological conditions. researchgate.net The self-assembly of cationic dipeptides, such as H-Phe-Phe-NH2·HCl, has also been investigated, demonstrating the formation of nanostructures. aksaray.edu.trd-nb.info

The process of hydrogel formation can be triggered by various stimuli, including changes in pH or solvent composition. acs.org These "smart" hydrogels have potential applications in areas like drug delivery and tissue engineering, where their ability to respond to environmental cues is advantageous. nih.gov

Table 2: Factors Influencing Dipeptide Self-Assembly and Hydrogelation

FactorInfluence on Self-Assembly and Hydrogelation
Amino Acid Sequence Aromatic residues (e.g., Phenylalanine) promote π-π stacking. Hydrophobic residues drive aggregation.
N- and C-terminal Modifications Protecting groups (e.g., Fmoc) can enhance self-assembly. Amidation of the C-terminus can alter hydrogen bonding.
pH Affects the ionization state of amino and carboxyl groups, influencing electrostatic interactions.
Solvent The polarity and composition of the solvent can modulate hydrophobic interactions and solubility.
Temperature Can influence the kinetics and thermodynamics of the self-assembly process.

This table summarizes key factors that govern the self-assembly and hydrogel formation of dipeptides based on existing research.

Applications in Advanced Peptide Chemistry and Biomaterials Research

Development of Glycyl-Phenylalaninamide Hydrochloride as a Research Probe and Tool

H-Gly-Phe-NH2 HCl serves as a valuable research probe for investigating enzyme kinetics and peptide-protein interactions. smolecule.comchemimpex.com Its simple dipeptide structure allows for the study of fundamental biological processes at a molecular level. chemimpex.com

Enzyme Substrate Studies: This dipeptide can act as a substrate for certain peptidases, enabling researchers to study enzyme specificity, kinetics, and mechanisms of amide bond formation. smolecule.com For instance, it can be used in assays to screen for peptidase activity or to characterize the substrate preferences of newly discovered enzymes.

Model for Peptide-Protein Interactions: The defined structure of this compound makes it an excellent model system for studying the basic principles of how peptides bind to proteins. smolecule.com The phenylalanine residue, with its aromatic ring, provides a site for hydrophobic and π-π stacking interactions, which are critical in many biological recognition events. smolecule.comfrontiersin.org Understanding these interactions is fundamental to drug discovery and the design of therapeutic peptides. chemimpex.com

Rational Design and Synthesis of Peptide Mimetics for Target Validation Studies

The structure of this compound serves as a scaffold for the rational design of peptide mimetics, which are molecules that mimic the structure and function of natural peptides but often have improved properties such as stability and bioavailability. chemimpex.com By modifying the basic Gly-Phe-NH2 structure, researchers can create compounds to validate biological targets.

Structure-Activity Relationship (SAR) Studies: H-Gly-Phe-NH2 can be systematically modified to probe the structural requirements for binding to a specific biological target. For example, truncation of more complex peptides has led to the identification of dipeptides like H-Phe-Phe-NH2 as potent ligands, demonstrating the power of using simple dipeptide frameworks as a starting point for optimization. acs.org

Development of Stable Analogs: Peptidomimetics derived from simple dipeptides are often designed to be more resistant to enzymatic degradation than their natural counterparts. This is a critical aspect in the development of therapeutic agents. Techniques such as incorporating D-amino acids or creating cyclized analogs based on the dipeptide structure can significantly improve metabolic stability. acs.orgnih.gov

Utility in the Development of Novel Synthetic Routes for Complex Peptides

This compound is a fundamental building block in the synthesis of more complex peptides. chemimpex.comchemimpex.com Its availability and well-understood reactivity make it a valuable component in various peptide synthesis strategies.

Solid-Phase and Solution-Phase Peptide Synthesis: This dipeptide can be synthesized using standard methods like solid-phase peptide synthesis (SPPS) or solution-phase synthesis. smolecule.com In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. smolecule.com Solution-phase synthesis involves coupling amino acids in a solvent, often using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting this compound can then be used as a larger, prefabricated unit in the convergent synthesis of more complex polypeptide chains. lsu.edu

Enzymatic Peptide Synthesis: Enzymes can be used as catalysts for the formation of peptide bonds, offering a green chemistry approach to peptide synthesis. Studies have demonstrated the enzymatic synthesis of peptides where H-Phe-NH2 is a key component, highlighting the potential for using these building blocks in biocatalytic processes. researchgate.netru.nl For example, glycyl endopeptidase has been used for the solid-to-solid synthesis of Z-Gly-Phe-NH2. researchgate.net

Engineering of Peptide-Based Materials for Research Scaffolds and Delivery Systems

The self-assembly properties of peptides and their derivatives are increasingly being exploited to create novel biomaterials for applications such as tissue engineering and drug delivery. While H-Gly-Phe-NH2 itself may not be the primary self-assembling unit, its derivatives and related dipeptides are central to this research.

Hydrogel Formation: Short peptides, particularly those containing aromatic residues like phenylalanine, can self-assemble into nanofibers that entangle to form hydrogels. nih.govacs.org These hydrogels can serve as three-dimensional scaffolds for cell culture, mimicking the extracellular matrix. frontiersin.orgnih.gov The properties of these hydrogels can be tuned by modifying the peptide sequence. nih.gov For instance, the attachment of a fluorenylmethoxycarbonyl (Fmoc) group to dipeptides like Phe-Phe can induce hydrogelation. nih.govfrontiersin.org While Fmoc-Gly-Phe has been shown to form crystals rather than gels under certain conditions, the closely related Fmoc-Phe-Gly does form hydrogels, illustrating the critical role of amino acid sequence in self-assembly. nih.govfrontiersin.org

Drug Delivery Vehicles: The self-assembled nanostructures formed by peptide derivatives can encapsulate therapeutic agents, offering a platform for controlled drug delivery. frontiersin.orgbeilstein-journals.org The hydrophobic core of these assemblies, often driven by the interactions of phenylalanine residues, can host hydrophobic drugs, protecting them from degradation and facilitating their delivery to target sites. frontiersin.org

Conjugation Chemistry for the Creation of Research Reagents and Diagnostic Tools

The chemical structure of this compound, with its free N-terminal amine, provides a handle for conjugation to other molecules, enabling the creation of a wide range of research reagents and diagnostic tools. nih.gov

Attachment to Reporter Molecules: The N-terminus of the dipeptide can be coupled to fluorescent dyes, biotin, or other reporter molecules. biosynth.com These labeled peptides can then be used in various assays, such as fluorescence microscopy or western blotting, to track the localization and interaction of the peptide with its biological targets.

Creation of Bifunctional Molecules: H-Gly-Phe-NH2 can be incorporated into larger, bifunctional molecules that combine the properties of the dipeptide with another functional moiety. nih.gov For example, it can be linked to a targeting ligand to direct a payload to a specific cell type or tissue. The conjugation of bioactive molecules to peptides is a promising strategy for developing new therapeutic leads with enhanced potency. nih.gov

Surface Modification: Peptides can be grafted onto the surface of materials to alter their properties and control biological responses. nottingham.ac.uk This can be achieved through methods like solid-phase synthesis directly on the surface, where a sequence containing Gly-Phe could be incorporated to study cell-material interactions. nottingham.ac.uk

Table of Research Applications for this compound and Related Dipeptides

Application Area Specific Use Key Structural Feature Relevant Research Findings
Enzyme Kinetics Substrate for peptidases Cleavable peptide bond Enables study of enzyme specificity and reaction rates. smolecule.com
Peptide-Protein Interactions Model system for binding studies Phenylalanine aromatic ring Facilitates investigation of hydrophobic and π-π interactions. smolecule.comfrontiersin.org
Peptide Mimetics Scaffold for drug design Modifiable dipeptide backbone Allows for systematic SAR studies and development of stable analogs. acs.orgnih.gov
Complex Peptide Synthesis Dipeptide building block Pre-formed Gly-Phe unit Used in both solid-phase and enzymatic synthesis strategies. chemimpex.comresearchgate.netresearchgate.net
Biomaterials Component of self-assembling peptides Phenylalanine-driven self-assembly Derivatives form nanofibers and hydrogels for tissue engineering. nih.govacs.orgfrontiersin.org
Drug Delivery Encapsulation of therapeutics Hydrophobic core of assemblies Self-assembled nanostructures can carry hydrophobic drugs. frontiersin.orgbeilstein-journals.org

| Research Reagents | Conjugation to reporter molecules | Free N-terminal amine | Creation of fluorescent or biotinylated probes for assays. nih.govbiosynth.com |

Table of Mentioned Compounds

Compound Name
This compound (Glycyl-Phenylalaninamide hydrochloride)
H-Phe-Phe-NH2
Dicyclohexylcarbodiimide (DCC)
Z-Gly-Phe-NH2
Fluorenylmethoxycarbonyl (Fmoc)
Fmoc-Phe-Phe
Fmoc-Gly-Phe
Fmoc-Phe-Gly

Analytical Strategies for Research Characterization and Purity Assessment of H Gly Phe Nh2 Hcl

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are central to the analysis of H-Gly-Phe-NH2 HCl, enabling the separation of the target peptide from impurities, isomers, and byproducts. pepdd.com High-performance liquid chromatography (HPLC) is the predominant technique employed for this purpose. mdpi.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Developing a robust HPLC method requires the systematic optimization of several parameters to achieve the desired resolution, sensitivity, and accuracy. Key aspects of method development and validation for this compound analysis include:

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. researchgate.net

Linearity: A linear relationship between the detector response and the concentration of this compound over a defined range is necessary for accurate quantification. researchgate.net

Accuracy: This refers to the closeness of the test results obtained by the method to the true value and is often determined by recovery studies. researchgate.net

Precision: The precision of the method is evaluated at different levels, including repeatability (intra-assay precision) and intermediate precision (inter-assay precision), to ensure consistent and reproducible results. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

A typical validation process would involve analyzing the peptide under various conditions to establish these parameters, ensuring the method is fit for its intended purpose. researchgate.net

Reversed-Phase HPLC for Analytical and Preparative Separations

Reversed-phase HPLC (RP-HPLC) is the most widely used chromatographic mode for the analysis and purification of peptides like this compound. pepdd.comresearchgate.net This technique separates molecules based on their hydrophobicity. sigmaaldrich.com

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), often consisting of silica (B1680970) particles chemically modified with alkyl chains (e.g., C18 or C8). The mobile phase is typically a polar solvent system, such as a mixture of water and an organic modifier like acetonitrile. An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution by forming neutral ion pairs with the charged peptide molecules. researchgate.netsigmaaldrich.com

Peptides are loaded onto the column under highly aqueous conditions, where they bind to the hydrophobic stationary phase. Elution is achieved by applying a gradient of increasing organic solvent concentration, which desorbs the bound peptides based on their relative hydrophobicity. pepdd.com The phenylalanine residue in this compound contributes significantly to its retention on a reversed-phase column.

For analytical purposes , RP-HPLC is used to determine the purity of a sample by separating the main peptide peak from any impurities. pepdd.com Detection is typically performed using UV absorbance at wavelengths between 210 and 220 nm, where the peptide bond absorbs. pepdd.com

For preparative separations , the goal is to isolate and purify the target peptide from a crude synthesis mixture. sigmaaldrich.com While the principles are the same as in analytical RP-HPLC, preparative methods utilize larger columns and higher flow rates to handle larger sample loads. The fractions containing the pure peptide are collected, and the solvent is subsequently removed, often by lyophilization. acs.org

Below is an example of a typical gradient for the analytical RP-HPLC of a dipeptide:

Time (minutes)% Solvent A (e.g., 0.1% TFA in Water)% Solvent B (e.g., 0.1% TFA in Acetonitrile)
0955
256535
30595
35955

This table represents a generalized gradient and would require optimization for the specific analysis of this compound.

Chiral Separation Methods for Enantiomeric Purity Assessment (e.g., Marfey's Reagent Variants)

Since this compound contains a chiral center at the phenylalanine residue, it is crucial to assess its enantiomeric purity. The presence of the D-enantiomer (H-Gly-D-Phe-NH2) is a common process-related impurity in peptide synthesis. Chiral separation can be achieved by indirect methods, which involve derivatization of the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral stationary phase. researchgate.net

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA) and its variants are widely used for this purpose. researchgate.netakjournals.com The primary amine of this compound reacts with Marfey's reagent to form diastereomeric derivatives. researchgate.net

The general reaction is as follows:

L-FDAA + H-Gly-L-Phe-NH2 → L-DNP-Ala-Gly-L-Phe-NH2 (diastereomer 1)

L-FDAA + H-Gly-D-Phe-NH2 → L-DNP-Ala-Gly-D-Phe-NH2 (diastereomer 2)

These resulting diastereomers have different physicochemical properties and can be separated by RP-HPLC. akjournals.com The use of different variants of Marfey's reagent, where the L-alanine is replaced with other L- or D-amino acids (e.g., L-valine, L-phenylalanine, D-phenylglycine), can offer improved resolution for specific analytes. researchgate.netakjournals.com For instance, new variants like FDNP-L-Met-NH2 and FDNP-D-Phg-NH2 have been shown to provide better separation for many amino acids compared to the original Marfey's reagent. akjournals.com The choice of reagent and chromatographic conditions, such as mobile phase pH, can significantly impact the separation of the diastereomers. nih.gov

Integration of Spectroscopic Methods for Comprehensive Purity and Structural Integrity Confirmation

While HPLC is excellent for separation and quantification, spectroscopic methods are necessary for unequivocal identification and structural confirmation. The coupling of HPLC with mass spectrometry (LC-MS) is a powerful tool in peptide analysis. researchgate.net

Mass Spectrometry (MS): Provides molecular weight information, confirming the identity of the main peak as this compound and helping to identify impurities. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. rsc.org

Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of the parent ion, providing sequence information that confirms the structural integrity of the dipeptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information, confirming the connectivity of the atoms and the presence of the expected functional groups. rsc.orgcsic.es These spectra can also be used to identify and quantify impurities if they are present at sufficient levels.

Derivatization Methods for Enhanced Detectability and Specificity in Analytical Assays

Derivatization can be employed not only for chiral separations but also to enhance the detectability and specificity of this compound in various analytical assays, particularly when dealing with complex biological matrices or when low detection limits are required. nih.govjst.go.jp

Pre-column derivatization involves reacting the peptide with a labeling reagent to introduce a chromophore or fluorophore, thereby increasing its response to UV or fluorescence detectors. waters.comlcms.cz

Common derivatization reagents for primary amines include:

Dansyl chloride: Reacts with the N-terminal amine to produce a highly fluorescent derivative, increasing detection sensitivity by 10-1000 fold. nih.gov

Phenyl isocyanate (PIC): Reacts with the free amino group to form derivatives that can be analyzed by LC-MS/MS, enabling comprehensive dipeptide profiling. jst.go.jpresearchgate.net

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A reagent used in the Waters AccQ•Tag method to form stable, fluorescent derivatives of amino acids and peptides. waters.comlcms.cz

These derivatization strategies improve retention on reversed-phase columns and allow for more sensitive and specific quantification. nih.gov

Future Research Directions and Emerging Paradigms for Glycyl Phenylalaninamide Hydrochloride

Advancements in Stereoselective and Sustainable Synthetic Methodologies

The future of peptide synthesis is increasingly driven by the twin goals of stereoselectivity and sustainability. For H-Gly-Phe-NH2 HCl, this translates into moving beyond traditional chemical methods towards greener, more efficient enzymatic and chemoenzymatic strategies.

Chemoenzymatic Synthesis: Enzymes such as papain, chymotrypsin, and subtilisin offer high stereoselectivity in peptide bond formation under mild conditions, reducing the need for complex protection-deprotection steps common in conventional synthesis. psu.edunih.govscispace.com For instance, chymotrypsin, which has a strong specificity for aromatic amino acids like phenylalanine, has been used to synthesize the related compound N-Ac-Phe-Gly-NH2 with yields up to 95.1%. psu.edu Similarly, papain has been successfully employed in the synthesis of Z-Gly-Phe-NH2. ru.nl Future research will likely focus on optimizing these enzymatic reactions for this compound production, potentially through enzyme immobilization or the use of novel reaction media like deep eutectic solvents or supercritical fluids to enhance yield and stability. psu.edunih.gov For example, papain-catalyzed synthesis of glycylglycylphenylalaninamide (Gly-Gly-PheNH2) has shown enhanced efficiency in media containing polyols, which modify the enzyme's microenvironment. nih.gov

Green Chemistry Approaches: The principles of green chemistry, such as waste reduction and the use of environmentally benign solvents, are becoming central to chemical manufacturing. researchgate.net Researchers are exploring methods like using water as a solvent or employing microwave-assisted synthesis to accelerate reaction times and reduce energy consumption in dipeptide synthesis. europeanpharmaceuticalreview.com The development of a large-scale, environmentally friendly synthesis method for drug candidates, which significantly improves the E-factor (an indicator of environmental burden), highlights the trend towards sustainability that can be applied to the production of peptide building blocks like this compound. europeanpharmaceuticalreview.com

Table 1: Comparison of Synthetic Methodologies for Dipeptides

MethodologyAdvantagesChallenges for this compoundKey Research Focus
Traditional Chemical Synthesis Well-established, versatileUse of hazardous reagents, potential for racemization, waste generationNot a primary area for future advancement
Solid-Phase Peptide Synthesis (SPPS) Automation, high throughputHigh solvent usage, cost of resins and reagentsDeveloping more sustainable resins and linkers
Chemoenzymatic Synthesis High stereoselectivity, mild conditions, reduced protecting groups nih.govEnzyme stability and cost, optimization of reaction conditions (pH, temperature)Enzyme engineering, use of immobilized enzymes, exploring novel reaction media psu.edu
Green Solvents/Microwave Reduced environmental impact, faster reactions, lower energy use europeanpharmaceuticalreview.comOptimization for specific dipeptide, scalabilityScreening of novel green solvents, development of continuous flow processes

Elucidation of Novel Biochemical Pathways and Unexplored Mechanistic Insights

While this compound is a known substrate for enzymes like dipeptidyl aminopeptidase (B13392206) I, its full potential in elucidating complex biological processes remains largely untapped. peptanova.denovoprolabs.com Future research is expected to utilize this dipeptide to probe novel enzymatic pathways and gain deeper mechanistic insights.

Characterizing Novel Enzymes: The simple and defined structure of H-Gly-Phe-NH2 makes it an excellent tool for characterizing newly discovered proteases. A recent study on a cold-adapted protease, EK4-1, demonstrated its ability to hydrolyze FA-Gly-Phe-NH2, indicating a preference for hydrophobic residues at the P1' position. nih.gov This suggests H-Gly-Phe-NH2 and its derivatives can serve as standard substrates to map the specificity of uncharacterized enzymes from diverse biological sources, contributing to our understanding of metabolic pathways in different organisms. nih.govnih.govmdpi.com

Probing Enzyme Mechanisms: The interaction of H-Gly-Phe-NH2 with enzymes can provide valuable information about their catalytic mechanisms. sfu.ca For example, studies on related peptide amides have been used to investigate the mechanism of pepsin action. By systematically modifying the dipeptide structure and studying the kinetic and structural consequences of its interaction with an enzyme, researchers can map active site topographies and understand the forces driving substrate recognition and turnover. sfu.cachemimpex.com Such studies are crucial for the rational design of specific enzyme inhibitors or activators.

Synergistic Integration of Experimental and Advanced Computational Design

The convergence of experimental techniques with advanced computational modeling represents a powerful paradigm for modern chemical and biological research. ru.nlresearchgate.net This synergy is particularly valuable for designing novel analogs of this compound with enhanced properties.

Rational Design of Peptidomimetics: Computational tools like molecular docking and density functional theory (DFT) are increasingly used to predict how modifications to a peptide will affect its binding to a biological target. qmul.ac.ukacs.org For instance, in the development of opioid peptide analogues, computational simulations were used to rationalize unexpected binding affinities observed in experimentally synthesized constrained versions of H-Dmt-d-Ala-Phe-Gly-NH2. acs.org Similarly, a plausible binding pose for high-affinity ligands based on the H-Phe-Phe-NH2 scaffold was derived to guide the synthesis of analogues with improved stability and permeability. diva-portal.orgacs.org This integrated approach can be applied to this compound to design derivatives with tailored affinities for specific enzymes or receptors, potentially leading to new therapeutic leads or diagnostic tools.

Predicting Physicochemical Properties: Computational methods can predict key properties of new peptide analogues before their synthesis, saving time and resources. This includes predicting conformational preferences, solubility, and potential for self-assembly. ru.nl For example, studies have combined experimental gas-phase infrared spectroscopy with DFT calculations to achieve conclusive structural assignments for dipeptides like Ac-Phe-Gly-NH2. ru.nl This synergy allows for a deeper understanding of the intrinsic properties of the peptide backbone and side chains, which is crucial for designing molecules with specific structural and functional characteristics.

Table 2: Integrated Experimental and Computational Workflow

StepExperimental MethodComputational ToolDesired Outcome
1. Lead Identification Biochemical screening-Identify this compound as a starting scaffold.
2. Target Interaction X-ray crystallography, NMRMolecular Docking, Molecular DynamicsDetermine the binding mode of the scaffold to its target. diva-portal.org
3. Analogue Design -In silico mutagenesis, scaffold hoppingPropose modifications to enhance affinity, selectivity, or stability.
4. Synthesis Stereoselective enzymatic or chemical synthesis-Synthesize designed analogues. acs.org
5. Evaluation Binding assays, functional assays, permeability studiesFree energy calculationsValidate predictions and refine the model for the next cycle. acs.orgacs.org

Innovative Applications in Next-Generation Research Tool Development

Beyond its role as a simple building block, this compound holds promise as a foundational scaffold for creating sophisticated research tools, including molecular probes and biosensors. chemimpex.comchemimpex.com

Scaffold for High-Affinity Ligands: The dipeptide structure can be conformationally constrained or modified to create peptidomimetics with high affinity and selectivity for specific biological targets. diva-portal.org Research on analogues of the opioid peptide dermorphin (B549996) has shown that incorporating constrained dipeptidomimetics based on the Phe-Gly sequence can drastically alter receptor affinity and selectivity. nih.govresearchgate.net By applying similar principles, H-Gly-Phe-NH2 can be used as a starting point to develop highly specific ligands for probing protein function in complex biological systems.

Development of Biosensors: Small molecules are increasingly being used as the basis for developing biosensors for a range of applications, from diagnostics to environmental monitoring. nih.govelifesciences.orgdovepress.com The H-Gly-Phe-NH2 molecule could be functionalized with fluorophores or redox-active moieties to create probes that signal binding to a target enzyme or receptor. nih.gov Furthermore, the self-assembly properties of similar dipeptides into hydrogels could be exploited. frontiersin.org For example, an Fmoc-Phe-Phe-OH dipeptide hydrogel has been used as a 3D cell culture scaffold and an immobilized enzyme matrix for biosensing applications. frontiersin.org This suggests that H-Gly-Phe-NH2 derivatives could be designed to self-assemble into functional biomaterials for use in tissue engineering or as platforms for detecting specific analytes. frontiersin.orgmdpi.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity and purity of H-Gly-Phe-NH₂·HCl?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the peptide backbone (amide bonds) and side-chain protons. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 220 nm for peptide bonds) assesses purity. Mass spectrometry (MS) validates molecular weight (C₉H₁₈N₃O₂·HCl, theoretical MW: 251.7 g/mol). Compare retention times and spectral data against authentic standards .
  • Data Interpretation : Peaks in NMR corresponding to glycine (δ ~3.8 ppm for α-H) and phenylalanine (δ ~7.2-7.4 ppm for aromatic protons) confirm structure. HPLC purity ≥98% is typical for research-grade material .

Q. How is H-Gly-Phe-NH₂·HCl synthesized, and what are critical reaction parameters?

  • Methodology : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection. Glycine is coupled to phenylalanine amide, followed by HCl-mediated cleavage and purification. Critical parameters include:

  • Coupling efficiency: Use HOBt/DIC activation to minimize racemization.
  • Deprotection: 20% piperidine in DMF for Fmoc removal.
  • Cleavage: 95% TFA with scavengers (e.g., triisopropylsilane) to prevent side reactions .
    • Validation : Monitor reaction progress via Kaiser test for free amines and characterize intermediates via LC-MS .

Q. What are the solubility and storage recommendations for H-Gly-Phe-NH₂·HCl?

  • Methodology : Solubility tests in aqueous buffers (e.g., PBS, pH 7.4) and organic solvents (DMSO, methanol). Lyophilize for long-term storage at -20°C.
  • Data Interpretation : Solubility >10 mg/mL in water (pH-adjusted with HCl). Stability studies (TGA/DSC) show degradation above 200°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the yield of H-Gly-Phe-NH₂·HCl in SPPS while minimizing side products?

  • Methodology :

  • Coupling Optimization : Double couplings with DIC/HOAt for sterically hindered residues.
  • Racemization Control : Use low-temperature (0-4°C) coupling for phenylalanine.
  • Purification : Reverse-phase HPLC with gradient elution (0.1% TFA in water/acetonitrile) to isolate the target peptide .
    • Troubleshooting : LC-MS identifies deletion sequences (e.g., incomplete deprotection) or truncated peptides. Adjust resin loading or activation time .

Q. How do pH and temperature affect the stability of H-Gly-Phe-NH₂·HCl in biological assays?

  • Experimental Design : Incubate the compound in buffers (pH 4-9) at 25°C and 37°C. Analyze degradation via HPLC at 0, 24, 48, and 72 hours.
  • Data Analysis : Degradation kinetics (e.g., Arrhenius plots) reveal instability at alkaline pH (>8) and elevated temperatures. Use citrate buffer (pH 5) for in vitro assays to maximize stability .

Q. What strategies resolve contradictions in reported bioactivity data for H-Gly-Phe-NH₂·HCl across studies?

  • Methodology :

  • Systematic Review : Follow NIH guidelines for experimental rigor (e.g., blinding, sample size, controls) to assess data quality .
  • Reproducibility Checks : Replicate assays under identical conditions (e.g., cell lines, incubation time).
  • Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size variability .
    • Case Study : Discrepancies in IC₅₀ values may stem from differences in assay endpoints (e.g., fluorescence vs. absorbance) or compound aggregation .

Q. How can H-Gly-Phe-NH₂·HCl be functionalized for targeted drug delivery studies?

  • Methodology : Conjugate via:

  • N-terminal modification : React with NHS esters (e.g., PEGylation).
  • C-terminal amidation : Use EDC/sulfo-NHS for coupling to targeting ligands (e.g., folate).
    • Characterization : MALDI-TOF MS confirms conjugation efficiency. Assess in vitro uptake in receptor-positive vs. receptor-negative cell lines .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of H-Gly-Phe-NH₂·HCl?

  • Experimental Design :

  • ADME Studies : Administer intravenously/orally to rodents. Collect plasma at timed intervals; quantify via LC-MS/MS.
  • Tissue Distribution : Use radiolabeled (³H or ¹⁴C) compound for autoradiography.
    • Guidelines : Adhere to ARRIVE 2.0 guidelines for preclinical reporting, including dose justification and ethical oversight .

Methodological Best Practices

  • Literature Review : Use Google Scholar and Web of Science with keywords like “Glycylphenylalanine amide hydrochloride” + “synthesis” or “bioactivity” to identify protocols .
  • Data Documentation : Follow IUPAC guidelines for reporting analytical data (e.g., NMR chemical shifts in δ ppm) .
  • Ethical Compliance : Declare conflicts of interest and funding sources per journal requirements (e.g., Reviews in Analytical Chemistry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.